molecular formula C9H7BrN2O2S B1400015 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole CAS No. 946884-40-8

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

Cat. No.: B1400015
CAS No.: 946884-40-8
M. Wt: 287.14 g/mol
InChI Key: WVYHIUZFXAIOME-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxyphenoxy group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole typically involves the reaction of 4-methoxyphenol with 2-bromo-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as 2-amino-5-(4-methoxyphenoxy)-1,3,4-thiadiazole.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the original compound, potentially with the bromine atom removed.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3,4-thiadiazole: Lacks the methoxyphenoxy group, resulting in different reactivity and applications.

    5-(4-Methoxyphenoxy)-1,3,4-thiadiazole:

    2-Chloro-5-(4-methoxyphenoxy)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole is unique due to the combination of the bromine atom and the methoxyphenoxy group. This specific arrangement imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other thiadiazole derivatives.

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-13-6-2-4-7(5-3-6)14-9-12-11-8(10)15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHIUZFXAIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-dibromo-1,3,4-thiadiazole (2 g, 8.16 mmol), (prepared according to Example 1 as described in U.S. Pat. No. 5,847,149) was dissolved in N,N-dimethyl formamide (65 mL) and the resulting solution was treated with K2CO3 (1.69 g, 12.24 mmol) and 4-methoxyphenol (1.01 g, 8.16 mmol). The reaction mixture was heated at 90° C. for 1.5 hours, cooled to 25° C., poured into water (150 mL) and extracted with diethyl ether (2×150 mL) The combined organic layers were washed with 1N NaOH (1×100 mL), water (3×100 mL) and brine (1×100 mL), dried (Na2SO4), filtered and evaporated to provide 2.3 g of a light yellow oil. The residue was purified by flash chromatography on silica gel eluting with a solvent gradient from 1% to 14% ethyl acetate in hexanes to provide 1.86 g (79%) of the title compound, 1H NMR (300 MHz, DMSO-d6) δ ppm 7.40 (d, J=9.19 Hz, 2H) 7.04 (d, J=9.19 Hz, 2H) 3.79 (s, 3H); MS (APCI) m/z 289 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole
Reactant of Route 3
2-Bromo-5-(4-methoxyphenoxy)-1,3,4-thiadiazole

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